Summary: Compounds with vinyl ether groups, like 1,4-Bis(vinyloxy)-butane, are often used in the synthesis of polymers.
Methods: The compound can be used as a monomer in a polymerization reaction.
Summary: Similar compounds have been used in the production of light-emitting diodes (LEDs).
Results: The resulting LEDs can have improved efficiency or altered emission properties.
Summary: Similar compounds have been used in the production of organic solar cells.
Results: The resulting solar cells can have improved efficiency or altered absorption properties.
Summary: Similar compounds have been used in the production of sensors.
Results: The resulting sensors can have improved sensitivity or selectivity.
Summary: UV curable monomers, which could include 1,4-Bis(vinyloxy)-butane, are used in imprint lithography.
Methods: The compound can be used as a monomer in a UV curing system.
Results: The resulting resins show excellent physical and/or thermal properties.
Summary: Similar compounds have been used in the production of actuators.
Results: The resulting actuators can have improved performance or altered mechanical properties.
1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 142.1956 g/mol. The compound features two vinyloxy groups attached to a butane backbone, which contributes to its unique chemical properties. It is characterized by its IUPAC name, 1,4-bis(ethenoxy)butane, and is recognized by its CAS registry number 3891-33-6. The structure of this compound allows for various
Currently, there is no scientific research readily available on the specific mechanism of action of 1,4-bis(ethenyloxy)butane in any biological systems.
Several methods have been developed for synthesizing 1,4-bis(vinyloxy)-butane:
These methods allow for the efficient production of 1,4-bis(vinyloxy)-butane for research and industrial applications .
These applications highlight its versatility in both industrial and biomedical contexts .
Interaction studies involving 1,4-bis(vinyloxy)-butane focus on its reactivity with other compounds and its behavior in biological systems. Research indicates that it may interact with various nucleophiles due to the electrophilic nature of the vinyloxy groups. Additionally, studies on its polymeric forms suggest that it can form stable complexes with certain metal ions or organic molecules, which could be beneficial for targeted drug delivery systems .
Several compounds share structural similarities with 1,4-bis(vinyloxy)-butane. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
1,4-Butanediol | C4H10O2 | A simple diol used in plastics; lacks vinyloxy groups |
Divinyl ether | C6H10O | Similar structure but shorter chain; primarily used as a solvent |
Ethylene glycol dimethacrylate | C10H14O4 | Used in dental materials; contains methacrylate instead |
Polyethylene glycol diacrylate | C10H18O4 | Used in hydrogels; differs by having acrylate groups |
The unique feature of 1,4-bis(vinyloxy)-butane lies in its dual vinyloxy functionality on a butane backbone, allowing for specific crosslinking capabilities not found in simpler diols or ethers .
The catalytic vinylation of 1,4-butanediol represents the most widely employed industrial method for producing 1,4-bis(vinyloxy)-butane, utilizing the well-established Reppe vinylation reaction [1] [13]. This process involves the direct addition of acetylene to 1,4-butanediol in the presence of metal catalysts under controlled temperature and pressure conditions [1] [25]. The reaction proceeds through a base-catalyzed mechanism where the hydroxyl groups of 1,4-butanediol are activated by alkaline hydroxides, forming alkoxide anions that subsequently react with acetylene molecules [13] [26].
Industrial-scale operations typically employ copper-based or palladium-supported catalysts at temperatures ranging from 120 to 180 degrees Celsius and pressures between 0.1 to 2 megapascals [26] [13]. The reaction is conducted in specialized reactors including autoclaves, reaction towers, bubble columns, and loop reactors to ensure efficient mass transport of gaseous acetylene into the liquid reaction mixture [26]. Temperature control is critical, as excessive heat can lead to undesirable side reactions and catalyst deactivation [25] [26].
Table 2.1: Industrial Catalytic Vinylation Parameters
Parameter | Range | Optimal Conditions |
---|---|---|
Temperature (°C) | 120-180 | 150-160 |
Pressure (MPa) | 0.1-2.0 | 1.0-1.5 |
Catalyst Loading (mol%) | 0.5-5.0 | 1.0-2.0 |
Reaction Time (hours) | 1-20 | 4-8 |
Yield (%) | 60-90 | 75-85 |
The process typically achieves conversions exceeding 90% with selectivities toward the desired divinyl ether product ranging from 75 to 85% [26] [35]. Reaction heat removal is accomplished through direct and indirect cooling devices or evaporative cooling systems to maintain optimal reaction conditions [26]. The acetylene feed rate must be carefully controlled to prevent oligomerization reactions that can form vinylacetylene and divinylacetylene byproducts [13] [25].
Superbase-mediated acetylene addition strategies represent an advanced industrial approach utilizing highly basic catalytic systems to facilitate the vinylation of 1,4-butanediol [11] [13]. These systems employ oversaturated solutions of anhydrous alkaline hydroxides in dimethyl sulfoxide, with the undissolved base serving to remove water from the solvent and maintain anhydrous conditions [13] [36]. The most effective superbase systems utilize cesium hydroxide, though cesium fluoride combined with sodium hydroxide or lithium hydroxide can generate cesium hydroxide in situ for more practical applications [13].
The superbase mechanism involves enhanced deprotonation of acetylene through coordination to the triple bond, forming nucleophilic metal acetylides that react with the hydroxyl groups of 1,4-butanediol [11] [13]. Operating temperatures range from 70 to 140 degrees Celsius with acetylene pressures between 1 to 20 bar, using base loadings from 10 to 100 mole percent relative to the alcohol substrate [13] [36]. Advanced superbase systems can operate with as little as 3 mole percent base for certain alcohols, significantly reducing catalyst consumption [13].
Table 2.2: Superbase System Performance Data
Base System | Temperature (°C) | Pressure (bar) | Base Loading (mol%) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
CsOH/DMSO | 90-120 | 5-15 | 50-100 | 65-80 | 70-85 |
CsF/NaOH/DMSO | 80-110 | 3-12 | 20-50 | 60-75 | 75-90 |
KOH/DMSO | 100-140 | 10-20 | 75-100 | 50-70 | 65-80 |
The superbase approach offers several advantages including reduced catalyst deactivation compared to acidic systems and the ability to perform vinylation under milder conditions [13] [36]. The reaction proceeds through a concerted mechanism where acetylene behaves as both electrophile and nucleophile, with the metal cation complexation enhancing electrophilicity while desolvation increases nucleophilicity [11]. This dual reactivity enables selective formation of vinyl ether bonds while minimizing competing side reactions [11] [36].
Solvent-free polycondensation approaches for synthesizing 1,4-bis(vinyloxy)-butane have gained attention in laboratory-scale synthesis due to their environmental benefits and simplified purification procedures [35] [37]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency through direct thermal activation of reactants [35]. The process typically involves heating 1,4-butanediol with vinyl-containing reagents at temperatures between 150 to 250 degrees Celsius under atmospheric pressure conditions [35].
The solvent-free methodology relies on thermal energy to facilitate the formation of vinyl ether linkages through elimination reactions [35] [17]. Reaction temperatures must be carefully controlled, as temperatures above 250 degrees Celsius promote undesirable acetal formation, while temperatures below 150 degrees Celsius result in insufficient reaction rates [35]. The conversion can be monitored through gas chromatographic analysis, with optimal conversions achieved at 40 to 80% of the starting diol to maintain high selectivity toward the monovinyl and divinyl ether products [35].
Table 2.3: Solvent-Free Synthesis Optimization Parameters
Temperature (°C) | Reaction Time (hours) | Diol Conversion (%) | Monovinyl Ether Selectivity (%) | Divinyl Ether Selectivity (%) | Acetal Formation (%) |
---|---|---|---|---|---|
150 | 6.0 | 80.6 | 75.4 | 13.3 | 11.3 |
160 | 3.5 | 67.4 | 77.4 | 12.2 | 10.4 |
170 | 3.5 | 73.1 | 58.2 | 12.3 | 29.5 |
Laboratory-scale optimization focuses on achieving high space-time yields while minimizing byproduct formation [35]. The process demonstrates improved selectivity when reactions are terminated at moderate conversion levels, preventing excessive acetal formation that occurs at higher conversions [35]. Unreacted diol can be recovered and recycled to the reaction, making the process economically viable for laboratory applications [35] [37].
Acid-catalyzed etherification techniques provide an alternative laboratory-scale approach for synthesizing 1,4-bis(vinyloxy)-butane through direct condensation reactions [17] [20]. These methods employ strong acid catalysts such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid to facilitate the formation of ether linkages between vinyl groups and hydroxyl functionalities [17] [20]. The reaction proceeds through protonation of hydroxyl groups to form better leaving groups, followed by nucleophilic substitution mechanisms [17].
The acid-catalyzed process typically operates at temperatures between 130 to 140 degrees Celsius under atmospheric pressure conditions [17] [20]. The mechanism involves initial protonation of the hydroxyl group, forming a conjugate acid intermediate with improved leaving group properties [17]. Subsequent nucleophilic attack by vinyl ether species leads to ether bond formation with elimination of water or alcohol byproducts [17] [21]. The reaction demonstrates high selectivity when conducted under controlled conditions with appropriate acid catalyst concentrations [20].
Table 2.4: Acid-Catalyzed Etherification Performance
Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
H₂SO₄ | 1-5 | 130-140 | 2-6 | 70-85 | 80-90 |
HCl | 2-8 | 125-135 | 3-8 | 65-80 | 75-85 |
p-TSA | 0.5-3 | 135-145 | 1-4 | 75-90 | 85-95 |
Laboratory optimization of acid-catalyzed etherification focuses on balancing reaction rate with selectivity through precise control of catalyst concentration and reaction temperature [20] [21]. Higher acid concentrations accelerate the reaction but can promote competing elimination reactions and vinyl ether hydrolysis [21]. The process benefits from anhydrous conditions to prevent hydrolysis of vinyl ether products and maintain high yields [17] [20].
Side reaction pathways in 1,4-bis(vinyloxy)-butane synthesis encompass several competing mechanisms that can significantly impact product yields and purity [31] [28]. The primary side reactions include cyclization to form cyclic acetals, polymerization of vinyl groups, elimination reactions, and hydrolysis of vinyl ether functionalities [31] [21]. Understanding these pathways is crucial for optimizing synthesis conditions and minimizing unwanted byproduct formation [28] [31].
Cyclization reactions represent a major side reaction pathway, particularly under acidic conditions and elevated temperatures [35] [21]. These reactions involve intramolecular nucleophilic attack of hydroxyl groups on vinyl ether carbons, leading to the formation of cyclic acetal structures and tetrahydrofuran derivatives [21] [28]. The cyclization tendency increases with temperature and acid concentration, making reaction condition optimization critical for minimizing this pathway [35] [21].
Polymerization of vinyl groups constitutes another significant side reaction, particularly in the presence of radical initiators or under conditions that promote cationic polymerization [31] [15]. Vinyl ether groups are highly susceptible to cationic polymerization, which can lead to crosslinked networks and polymer formation rather than the desired monomeric product [31]. This side reaction is minimized through the use of stabilizers, controlled atmosphere conditions, and careful temperature management [15] [31].
Table 2.5: Side Reaction Pathways and Mitigation Strategies
Side Reaction Type | Primary Byproducts | Formation Conditions | Prevention Methods | Impact on Yield |
---|---|---|---|---|
Cyclization | Cyclic acetals, THF derivatives | High temperature, acidic pH | Temperature control, neutral pH | 10-30% loss |
Vinyl Polymerization | Polymer chains, crosslinked networks | Radical initiators, cationic conditions | Stabilizers, inert atmosphere | 5-20% loss |
Elimination Reactions | Alkenes, hydrogen halide products | High temperature, basic conditions | Moderate temperature, pH control | 5-15% loss |
Vinyl Ether Hydrolysis | Aldehydes, alcohols | Aqueous acidic conditions | Anhydrous conditions | 10-25% loss |
Elimination reactions occur primarily under basic conditions at elevated temperatures, resulting in the formation of alkenes and elimination of hydrogen halides or other small molecules [28] [17]. These reactions compete with the desired etherification process and can be minimized through careful control of reaction temperature and pH conditions [17] [28]. The elimination pathway is particularly problematic in superbase-mediated systems where high basicity can promote beta-hydrogen elimination [31].
Flammable;Irritant;Environmental Hazard